![molecular formula C19H20N2O2 B2479624 N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide CAS No. 852137-19-0](/img/structure/B2479624.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that have an indole nucleus, a heterocyclic aromatic compound . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases, including depression and anxiety.
Synthesis Analysis
The synthesis of indole derivatives often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Applications De Recherche Scientifique
Sigma-2 Receptor Probing
N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide analogues have been utilized in the development of novel sigma-2 receptor probes. The radiolabeled versions of these compounds exhibit high affinity for sigma-2 receptors, making them valuable for in vitro studies. This application underscores the potential of such molecules in investigating sigma-2 receptor functions, which could have implications for understanding cancer and neurodegenerative diseases (Xu et al., 2005).
Antibacterial Agents
Research into N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide derivatives has also led to the identification of potent antibacterial compounds. These derivatives have been found to inhibit bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activity with improved pharmaceutical properties. This highlights their potential as novel antibacterial agents that could address the growing issue of antibiotic resistance (Haydon et al., 2010).
Chemoselective Methylation
The compound and its derivatives have shown utility in chemoselective methylation reactions. Using dimethyl carbonate over certain catalysts, it's possible to achieve selective N-methylation of functionalized anilines, including aminobenzamides, without side reactions. This chemoselectivity is pivotal for synthesizing pharmaceutical intermediates and other organic compounds, offering a greener alternative to traditional methylation methods (Selva et al., 2003).
Molecular Structure Studies
The benzamide derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide, serve as subjects for molecular structure studies, including NMR spectroscopy and X-ray crystallography. These investigations provide valuable insights into their molecular geometry, intermolecular interactions, and potential for forming chiral association complexes. Such studies are fundamental in drug design and development, aiding in the understanding of how structural nuances influence biological activity (Holǐk & Mannschreck, 1979).
C-H Activation in Organic Synthesis
Recent advances have exploited N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide derivatives for Rhodium(iii)-catalyzed chemodivergent annulations. This approach leverages C-H activation, allowing for the synthesis of complex organic molecules efficiently. Such methodologies are crucial for pharmaceutical synthesis, offering pathways to construct molecules with high complexity and specificity (Xu et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-16-10-14(7-8-18(16)21(13)2)12-20-19(22)15-5-4-6-17(11-15)23-3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRGHLPIGTTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)
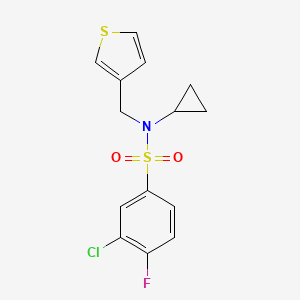
![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
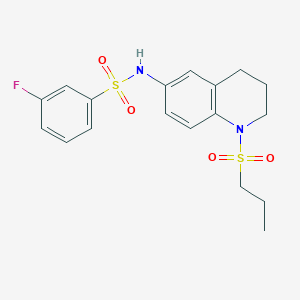

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)
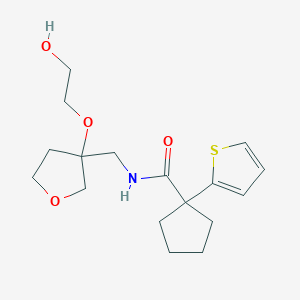
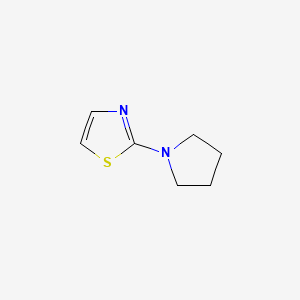

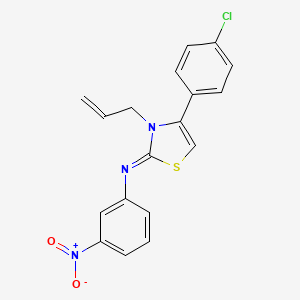
![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)
